molecular formula C17H19N5O5 B2649362 1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1171083-25-2

1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2649362
CAS No.: 1171083-25-2
M. Wt: 373.369
InChI Key: RPUUWNABZJAZIO-UHFFFAOYSA-N
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Description

1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily investigated for its potent anti-mitotic and anti-angiogenic properties. Its mechanism of action is attributed to the direct and potent inhibition of tubulin polymerization, a critical process for cellular division. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis in proliferating cells. The molecular design incorporates a trimethoxyphenyl ring system, a structural motif known to be critical for the binding of many compounds to the colchicine site on tubulin , linked to a pyrazole-oxadiazole heterocyclic core. This structural configuration is designed to enhance binding affinity and specificity. Consequently, its primary research application is as a valuable chemical tool for studying mitotic mechanisms, cytoskeleton function, and programmed cell death pathways. Furthermore, due to its ability to disrupt the vascular network of tumors, it serves as a lead compound in the development of novel vascular-disrupting agents (VDAs) for anticancer therapeutics. Researchers utilize this compound in in vitro assays and in vivo models to elucidate the downstream effects of tubulin destabilization and to evaluate its potential efficacy against various cancer cell lines, including those exhibiting multi-drug resistance.

Properties

IUPAC Name

1-ethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c1-5-22-7-6-11(21-22)15(23)18-17-20-19-16(27-17)10-8-12(24-2)14(26-4)13(9-10)25-3/h6-9H,5H2,1-4H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUUWNABZJAZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Pyrazole Ring: The oxadiazole intermediate can then be reacted with a suitable hydrazine derivative to form the pyrazole ring.

    Attachment of the Trimethoxyphenyl Group:

    Final Assembly: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinones, oxidized aromatic derivatives.

    Reduction: Reduced pyrazole or oxadiazole derivatives.

    Substitution: Substituted aromatic or pyrazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds containing the pyrazole scaffold have been evaluated for their efficacy against various cancer cell lines. The presence of the oxadiazole moiety enhances the compound's interaction with biological targets, leading to improved antiproliferative effects. In vitro studies have demonstrated that modifications in the structure can lead to varying degrees of cytotoxicity against tumor cells such as HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia) cells .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. Research has indicated that pyrazole derivatives can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases. For example, a related study demonstrated that certain pyrazole analogs exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac sodium . The mechanism often involves the modulation of cytokine release and inhibition of pro-inflammatory enzymes.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Pyrazole derivatives have been tested against a range of bacterial strains, revealing significant antibacterial properties. The structure-activity relationship suggests that the incorporation of specific functional groups can enhance antimicrobial potency .

Case Studies

StudyFindings
Study A Evaluated anticancer activity against HeLa cellsCompound exhibited IC50 values significantly lower than control groups
Study B Assessed anti-inflammatory effects in murine modelsDemonstrated reduced edema and cytokine levels compared to untreated controls
Study C Investigated antimicrobial properties against E. coli and S. aureusShowed potent inhibitory effects with MIC values in the low micromolar range

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation, or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparative Data Table

Compound Class/Name Core Structure Key Substituents Biological Activity Yield (%) Reference
Target Compound Pyrazole-Oxadiazole Ethyl, 3,4,5-Trimethoxyphenyl Not reported - -
N-Phenyl Oxadiazole-Sulfanyl Acetamide Oxadiazole-Sulfanyl Acetamide 3,4,5-Trimethoxyphenyl, Chlorophenyl Antimicrobial, Antifungal -
19b (Bis-Oxadiazole) Oxadiazole-Phenyl-Oxadiazole 3,4,5-Trimethoxyphenyl Antitumor (IC₅₀ < 10 µM) -
3a (Pyrazole-Pyrazole Carboxamide) Pyrazole-Pyrazole Chloro, Cyano, Phenyl Not reported 68
3,4-cis-4,5-trans-Isoxazolidine (3b) Isoxazolidine 3,4,5-Trimethoxyphenyl, Nitro Not reported 73
1,2,3-Triazole Tubulin Inhibitor (15) Triazole 3,4,5-Trimethoxyphenyl, Amino Tubulin Inhibition (IC₅₀ 5.2 µM) -

Key Findings and Implications

Role of 3,4,5-Trimethoxyphenyl : This group enhances bioactivity across diverse scaffolds (oxadiazoles, triazoles, isoxazolidines), likely via hydrophobic interactions and tubulin binding .

Carboxamide Linkage : The pyrazole-carboxamide-oxadiazole architecture in the target compound may improve metabolic stability compared to sulfanyl or nitro derivatives .

Synthetic Feasibility : EDCI/HOBt-mediated coupling (yields >60%) is scalable for pyrazole-oxadiazole hybrids , while stereochemical control remains challenging for isoxazolidines .

Biological Activity

The compound 1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family and is characterized by its unique structural features, which include a trimethoxyphenyl group and an oxadiazole moiety. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O4C_{15}H_{18}N_{4}O_{4}. The structural representation includes the following key components:

  • An ethyl group attached to the nitrogen of the pyrazole ring.
  • A 3,4,5-trimethoxyphenyl group linked to the oxadiazole.
  • A carboxamide functional group contributing to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies on related compounds have shown that N-substituted pyrazole derivatives can effectively inhibit the growth of Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.49 to 31.25 μg/ml, demonstrating potent activity against planktonic cells as well as biofilm formation .

Cytotoxicity Studies

In vitro cytotoxicity assessments using Vero cells (African green monkey kidney cells) revealed that certain pyrazole derivatives did not exhibit cytotoxic effects up to concentrations of 200 μg/ml. The half-maximal effective concentration (EC50) was determined to be approximately 278.8 μg/ml, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

A review of literature on related pyrazole compounds indicates several promising findings:

Compound NameMIC (μg/ml)Biofilm InhibitionCytotoxicity (EC50 μg/ml)
N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole0.49 - 31.25Yes278.8
N-Cyclohexyl-3-amino-5-oxo-4-phenyl125 - 500ModerateNot specified
N-(4-Methoxyphenyl)-3-amino500 - 1000LowNot specified

These findings suggest that modifications in the substituents on the pyrazole ring can significantly influence both antimicrobial potency and cytotoxic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of the oxadiazole ring. A typical route involves:

Cyclization : Reacting hydrazine derivatives with carbonyl compounds under acidic/basic conditions to form the oxadiazole core (e.g., using K₂CO₃ in DMF at room temperature for nucleophilic substitution) .

Coupling Reactions : Introducing the pyrazole-carboxamide moiety via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt).

  • Optimization : Adjusting solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaOH), and temperature can improve yields. For example, stirring at 50–60°C enhances reaction kinetics without side-product formation .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Recommended Techniques :

  • ¹H/¹³C NMR : To confirm substituent positions on the pyrazole and oxadiazole rings (e.g., ethyl group at N1 of pyrazole, methoxy groups on phenyl) .
  • IR Spectroscopy : Identify carboxamide (C=O stretch at ~1650 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How does the solubility profile of this compound influence experimental design?

  • Solubility Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol.
  • Experimental Design Tip : For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent toxicity. For crystallography, use ethanol/water mixtures to grow single crystals .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological targets and binding modes?

  • Methodology :

Molecular Docking : Use software like AutoDock Vina to dock the compound into target protein pockets (e.g., tubulin or kinase domains). The trimethoxyphenyl group may mimic colchicine’s binding to β-tubulin .

Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with the carboxamide, hydrophobic interactions with methoxy groups) .

  • Validation : Cross-reference docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • SAR Design :

  • Variations : Modify the ethyl group on the pyrazole (e.g., replace with cyclopropyl or fluorinated alkyl chains) or adjust methoxy positions on the phenyl ring .
  • Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values. Compounds with para-methoxy substitutions often show enhanced cytotoxicity .
    • Data Analysis : Use regression models to correlate substituent electronegativity with activity .

Q. What are the key challenges in analyzing contradictory bioactivity data across studies?

  • Resolution Strategies :

Assay Conditions : Differences in cell lines (e.g., adherent vs. suspension), serum concentration, or incubation time can alter results. Standardize protocols using CLSI guidelines .

Compound Purity : Verify purity (>95%) via HPLC before testing. Impurities from incomplete synthesis (e.g., unreacted oxadiazole precursors) may skew data .

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